4-Phenylbutanoyl chloride

Catalog No.
S1516927
CAS No.
18496-54-3
M.F
C10H11ClO
M. Wt
182.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylbutanoyl chloride

CAS Number

18496-54-3

Product Name

4-Phenylbutanoyl chloride

IUPAC Name

4-phenylbutanoyl chloride

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

InChI

InChI=1S/C10H11ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

VQDQISMDUHBUFF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)Cl

The exact mass of the compound 4-Phenylbutanoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Phenylbutanoyl chloride (CAS: 18496-54-3) is a highly reactive aralkyl acyl chloride characterized by its four-carbon aliphatic chain terminating in a phenyl ring. This specific structural motif makes it a dual-purpose building block: it serves as a highly efficient electrophile for direct amidation and esterification, and as an effective precursor for intramolecular Friedel-Crafts acylations. In industrial and laboratory procurement, it is primarily sourced to synthesize histone deacetylase (HDAC) inhibitors [2], urea cycle disorder therapeutics (such as glycerol phenylbutyrate) [1], and α-tetralone derivatives. By providing the acyl group in a pre-activated chloride form, it allows chemists to bypass the corrosive and atom-inefficient activation steps required when starting from the corresponding free acid, thereby streamlining process chemistry and improving overall yield reproducibility in complex syntheses.

Substituting 4-phenylbutanoyl chloride with its free acid counterpart (4-phenylbutanoic acid) or shorter-chain homologs (such as 3-phenylpropanoyl chloride) fundamentally alters the synthetic workflow and product outcome. Using the free acid necessitates in situ activation with thionyl chloride or oxalyl chloride, introducing corrosive off-gassing (SO2, HCl, CO) into the primary reactor and requiring additional purification steps that complicate scale-up. Furthermore, chain length is strictly non-interchangeable for cyclization reactions: while 4-phenylbutanoyl chloride undergoes efficient intramolecular Friedel-Crafts acylation to form the six-membered α-tetralone ring, substituting the three-carbon homolog shifts the thermodynamic pathway to form five-membered indanones, often with significantly reduced yields under mild catalytic conditions due to differing ring strain [1]. Consequently, procurement of the exact four-carbon acyl chloride is mandatory for both target specificity and process efficiency.

Elimination of Corrosive Activation Steps in API Esterification

In the synthesis of complex esters such as glycerol phenylbutyrate (a therapeutic for urea cycle disorders), starting from the pre-activated 4-phenylbutanoyl chloride allows for direct esterification in the presence of simple bases like N-methylimidazole. This direct approach yields the target product in overall yields of 64–87% post-purification without generating hazardous byproducts in situ [1]. In contrast, utilizing the baseline 4-phenylbutanoic acid requires a preliminary activation step with thionyl chloride, which generates stoichiometric amounts of corrosive SO2 and HCl gases. Procuring the acyl chloride eliminates this hazardous activation step from the main coupling reactor, streamlining the process and reducing equipment degradation.

Evidence DimensionReaction step requirement and in situ corrosive gas generation
Target Compound Data1-step direct coupling; 0% in situ SO2/HCl generation during esterification.
Comparator Or Baseline4-Phenylbutanoic acid (requires 2 steps; generates stoichiometric SO2/HCl during activation).
Quantified Difference100% reduction in corrosive off-gassing during the primary coupling phase.
ConditionsEsterification with glycerol using N-methylimidazole vs. SOCl2-mediated acid activation.

Procuring the pre-formed acyl chloride streamlines API manufacturing workflows by removing hazardous chlorination steps from the primary reactor, improving safety and process economy.

Higher Intramolecular Cyclization Efficiency for Six-Membered Fused Rings

The four-carbon chain of 4-phenylbutanoyl chloride provides favorable thermodynamics for intramolecular Friedel-Crafts acylation, selectively forming the six-membered α-tetralone ring. Under mild transition-metal catalysis (0.1 equivalents of[ReBr(CO)5]), 4-phenylbutanoyl chloride cyclizes smoothly to yield α-tetralone in 86% yield [1]. When the shorter homolog, 3-phenylpropanoyl chloride, is subjected to identical catalytic conditions, the formation of the five-membered 1-indanone proceeds poorly, yielding only 29% [1]. This demonstrates that the specific chain length of 4-phenylbutanoyl chloride is critical for maximizing cyclization efficiency and minimizing unreacted starting material or side products.

Evidence DimensionIntramolecular Friedel-Crafts cyclization yield
Target Compound Data86% yield of α-tetralone (6-membered ring).
Comparator Or Baseline3-Phenylpropanoyl chloride (yields 29% of 1-indanone).
Quantified Difference2.96-fold higher cyclization yield under identical mild catalytic conditions.
Conditions0.1 molar amount of [ReBr(CO)5] catalyst in refluxing 1,2-dichloroethane for 2 hours.

For buyers synthesizing tetralin-based APIs or agrochemicals, the exact four-carbon chain is structurally mandatory and provides superior thermodynamic driving force for high-yielding ring closure.

High-Yield Amidation for Epigenetic Pharmacophore Installation

The installation of the phenylbutyryl group is a critical step in synthesizing histone deacetylase (HDAC) inhibitors. Utilizing 4-phenylbutanoyl chloride allows for direct, base-promoted amidation with complex anilines, such as 3-(3-aminophenyl)acrylic acid methyl ester, achieving high isolated yields of 83% under mild conditions [1]. If the baseline 4-phenylbutanoic acid were used, the reaction would require expensive peptide coupling reagents (like HATU or EDC/HOBt) and longer reaction times to achieve comparable conversions. Procuring the acyl chloride directly provides a more atom-economical and cost-effective route for library generation in drug discovery.

Evidence DimensionAmidation yield and reagent requirement
Target Compound Data83% isolated yield using direct acyl chloride coupling with a simple base.
Comparator Or Baseline4-Phenylbutanoic acid (requires stoichiometric, expensive coupling agents like HATU/EDC to achieve similar yields).
Quantified DifferenceElimination of high-molecular-weight coupling agents while maintaining >80% amidation yield.
ConditionsReaction of 4-phenylbutanoyl chloride with 3-(3-aminophenyl)acrylic acid methyl ester.

For medicinal chemistry procurement, buying the pre-activated chloride significantly reduces the cost per reaction by eliminating the need for expensive peptide coupling reagents during library synthesis.

Synthesis of Urea Cycle Disorder Therapeutics (Glycerol Phenylbutyrate)

4-Phenylbutanoyl chloride is a direct acylating agent for the commercial and laboratory-scale synthesis of glycerol phenylbutyrate (Ravicti). By utilizing the pre-activated acyl chloride, chemists can achieve direct, high-yielding esterification of glycerol in the presence of N-methylimidazole, completely bypassing the need for in situ thionyl chloride activation and its associated corrosive byproducts [1].

Precursor for α-Tetralone and Tetralin-Based Agrochemicals

Due to its efficient intramolecular Friedel-Crafts cyclization profile, this compound is a primary precursor for synthesizing α-tetralone. The four-carbon chain ensures a thermodynamically favored 6-exo-trig-like ring closure, delivering significantly higher yields than shorter-chain homologs [2]. This makes it a critical intermediate for downstream tetralin-based APIs, agrochemicals, and fused-ring natural product total syntheses.

Development of Aroylpyrrolehydroxyamide (APHA) and Cinnamic Acid-Based HDAC Inhibitors

In epigenetic drug discovery, 4-phenylbutanoyl chloride is extensively used to install the phenylbutyryl pharmacophore onto amine scaffolds. Its direct reactivity allows for highly efficient, coupling-agent-free amidation with complex anilines and pyrroles, ensuring high-purity generation of HDAC inhibitor libraries for oncology research [3].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

4-Phenylbutyryl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types